Elucidation of the Structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: A Technical Guide

Elucidation of the Structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. Due to the absence of publicly available experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar spirocyclic compounds, which are of growing interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5]

Introduction

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a unique class of molecules with significant potential in drug discovery. Their rigid, three-dimensional structures offer novel scaffolds for interacting with biological targets. This guide focuses on the structural elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a molecule combining a spiroketal moiety with a carboxylic acid functional group.

Proposed Synthesis

A plausible synthetic route to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid commences with the commercially available 1,4-cyclohexanedione monoethylene ketal, also known as 1,4-dioxaspiro[4.5]decan-8-one. A key step in this proposed synthesis is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters from ketones and α-halo esters in the presence of zinc.[6][7] Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: Reformatsky Reaction and Hydrolysis

Step 1: Synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetate

-

Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a flask containing the activated zinc (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise.

-

Initiate the reaction by gentle heating or sonication. Once initiated, maintain the reaction at a gentle reflux until the ketone is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.

Step 2: Hydrolysis to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

-

Dissolve the purified ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the target carboxylic acid.

Note: The dehydration of the intermediate β-hydroxy acid to the corresponding unsaturated acid, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid, might occur under acidic conditions.

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. These predictions are based on typical values for the constituent functional groups and data from structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10-12 | broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as a broad singlet.[8][9] |

| ~3.9 | singlet | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene glycol ketal are equivalent and appear as a singlet. |

| ~2.3-2.5 | doublet | 2H | -CH₂-COOH | The methylene protons adjacent to the carboxylic acid are deshielded. The signal would be a doublet due to coupling with the methine proton. |

| ~1.5-1.9 | multiplet | 9H | Cyclohexane ring protons and the methine proton at C8 | The protons on the cyclohexane ring will show complex overlapping multiplets. |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175-180 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[10] |

| ~108-110 | C (spiro) | The spiro carbon of the ketal typically appears in this region. |

| ~64 | -O-CH₂-CH₂-O- | The carbons of the ethylene glycol moiety of the ketal. |

| ~40-45 | -CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

| ~30-40 | Cyclohexane ring carbons | The remaining carbons of the cyclohexane ring. |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[8][11][12] |

| ~2950, ~2870 | Medium-Strong | C-H stretch | Aliphatic C-H stretching vibrations. |

| ~1710 | Strong | C=O stretch | The carbonyl stretch of a carboxylic acid dimer is a very strong and characteristic absorption.[11][12][13] |

| 1000-1300 | Strong | C-O stretch | C-O stretching of the carboxylic acid and the ketal. |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular ion) |

| 199 | [M-H]⁺ |

| 183 | [M-OH]⁺ |

| 155 | [M-COOH]⁺ |

| 99 | Fragmentation of the cyclohexane ring |

Visualizations

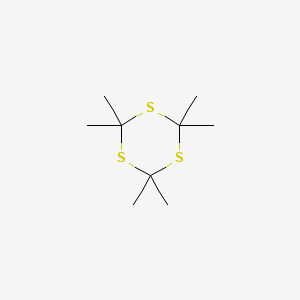

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Logical Workflow for Structure Elucidation

Caption: Workflow for spectroscopic data to structure.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, the spiroketal motif is present in numerous biologically active natural products.[14] Spirocyclic compounds have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][4] The rigid conformation of the spirocyclic core can lead to high binding affinity and selectivity for biological targets.

Given the structural features of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, it could potentially interact with various biological pathways. The carboxylic acid moiety could engage in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors. The lipophilic spiroketal portion could facilitate membrane permeability or interact with hydrophobic pockets of target proteins. Further research is warranted to explore the potential of this compound to modulate signaling pathways such as those involved in cell proliferation, inflammation, or metabolic regulation.

Conclusion

This technical guide provides a roadmap for the synthesis and structural characterization of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. Although based on predicted data, the proposed methodologies and expected spectroscopic signatures offer a solid foundation for future experimental work. The exploration of the biological activities of this and related spirocyclic compounds could unveil novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 14. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]

![1,4-Dioxaspiro[4.5]decan-8-one](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=567415&t=l)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=373318&t=l)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](https://www.sigmaaldrich.com/structureimages/18/MFCD09833618.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15101121&t=l)